molecular formula C19H22N2O3 B13103198 benzyl N-[2-oxo-2-(N-propylanilino)ethyl]carbamate

benzyl N-[2-oxo-2-(N-propylanilino)ethyl]carbamate

Cat. No.: B13103198
M. Wt: 326.4 g/mol
InChI Key: RIFDNLUKVIIANH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-Cbz-N’-propyl-DL-phenylglycinamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines or alcohols .

Scientific Research Applications

N-Cbz-N’-propyl-DL-phenylglycinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cbz-N’-propyl-DL-phenylglycinamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The pathways involved often include the modulation of enzyme activity and the alteration of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cbz-N’-propyl-DL-phenylglycinamide is unique due to its specific propyl group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in research applications where specific interactions and properties are required .

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

benzyl N-[2-oxo-2-(N-propylanilino)ethyl]carbamate

InChI

InChI=1S/C19H22N2O3/c1-2-13-21(17-11-7-4-8-12-17)18(22)14-20-19(23)24-15-16-9-5-3-6-10-16/h3-12H,2,13-15H2,1H3,(H,20,23)

InChI Key

RIFDNLUKVIIANH-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=CC=CC=C1)C(=O)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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